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molecular formula C13H20F2O4 B592188 tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate CAS No. 1092693-73-6

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Cat. No. B592188
M. Wt: 278.296
InChI Key: ADENAGIXOIHEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07887990B2

Procedure details

A 25 mL reactor was charged with 1.50 g (5.6 mmol) of t-butyl 2,2-difluoro-3-hydroxypentanoate and 15 mL of chloroform, 10 mg of NONFLEX MBP, 1.17 g (11.2 mmol, 2 eq) of methacrylic chloride, and 0.87 g (8.6 mmol, 1.5 eq) of triethylamine, followed by stirring at 55° C. for 24 hr. Then, 15 mL of water was added, followed by extraction with chloroform one time. The obtained organic layer was washed with saturated sodium hydrogencarbonate and water, followed by removal of water with magnesium sulfate. After conducting filtration, chloroform was distilled off, thereby obtaining 1.57 g of the target 1-(t-butoxycarbonyl)-1,1-difluoro-2-butyl methacrylate. Upon this, purity was 58%, and yield was 58%.
Name
t-butyl 2,2-difluoro-3-hydroxypentanoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([CH:10]([OH:13])[CH2:11][CH3:12])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].C(Cl)(Cl)Cl.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21].C(N(CC)CC)C>O>[C:19]([O:13][CH:10]([CH2:11][CH3:12])[C:2]([C:3]([O:5][C:6]([CH3:7])([CH3:9])[CH3:8])=[O:4])([F:14])[F:1])(=[O:23])[C:20]([CH3:22])=[CH2:21]

Inputs

Step One
Name
t-butyl 2,2-difluoro-3-hydroxypentanoate
Quantity
1.5 g
Type
reactant
Smiles
FC(C(=O)OC(C)(C)C)(C(CC)O)F
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
0.87 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
by stirring at 55° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform one time
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated sodium hydrogencarbonate and water
CUSTOM
Type
CUSTOM
Details
followed by removal of water with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtration, chloroform
DISTILLATION
Type
DISTILLATION
Details
was distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C(F)(F)C(=O)OC(C)(C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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